molecular formula C6H8N2O B591738 (5-Aminopyridin-3-yl)methanol CAS No. 443649-18-1

(5-Aminopyridin-3-yl)methanol

Cat. No. B591738
CAS RN: 443649-18-1
M. Wt: 124.143
InChI Key: RKQMHEDPXLDUJA-UHFFFAOYSA-N
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Description

“(5-Aminopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It is a member of the aminopyridines class of heterocyclic compounds, which have been extensively studied due to their interesting biological activities .


Synthesis Analysis

The synthesis of aminopyridines, including “this compound”, has been a subject of extensive research. Various synthetic methods have been developed, and these methods could be helpful for the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 3-position with a methanol group and at the 5-position with an amino group .


Chemical Reactions Analysis

Aminopyridines, including “this compound”, can undergo various chemical reactions. They can form complexes with metals, and these complexes have been found to exhibit broad biological activity .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 124.14 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 367.2±27.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

(5-Aminopyridin-3-yl)methanol serves as a precursor or component in the synthesis of various chemical compounds with potential applications in scientific research. For instance, it's involved in the preparation of imidazo[1,2-a]pyridine derivatives, a pharmacophore with various bioactivities. A new method for its preparation involves oxidizing the methyl group without preliminary protection of the amino group, leading to efficient one-stage synthesis (Lifshits, Ostapchuk, & Brel, 2015).

Development of Catalytic Systems

This compound is also explored in the development of catalytic systems. For example, aromatic amine ligands including derivatives of 2-aminopyridine and 3-aminopyridine have been used in highly active catalyst systems for polymerizing 2,6-dimethylphenol, where the 4-aminopyridine/Cu (I) catalyst system demonstrated remarkable efficiency in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), highlighting the potential of such compounds in polymer science (Kim, Shin, Kim, Kim, & Kim, 2018).

Chiral Recognition and Spectroscopy

In the field of analytical chemistry, derivatives of this compound are utilized for chiral recognition in NMR spectroscopy. Chiral crown ethers and their ytterbium(III) complexes, for instance, have been shown to be effective enantiomeric discriminating agents for primary amines, amino acids, and amino alcohols, enhancing chiral discrimination in the NMR spectrum and facilitating lower concentrations of crown ether in studies (Wenzel, Freeman, Sek, Zopf, Nakamura, Yong-zhu, Hirose, & Tobe, 2004).

Ligand Exchange Reactions

Furthermore, this compound and its derivatives have been investigated in ligand exchange reactions, such as in the synthesis and characterization of binuclear and trinuclear molybdenum carbonyl compounds. These studies reveal the potential of such compounds in creating complex metalorganic frameworks and catalytic systems, offering insights into the reactivity and applications of molybdenum-based catalysts (Adrian, Yaklin, & Klausmeyer, 2004).

Proton Transfer Equilibria

The compound also plays a role in the study of proton transfer equilibria, as demonstrated in a spectrophotometric study of the proton transfer equilibrium between 2-aminopyridine and 2,4-dinitrophenol in methanol. This research contributes to a better understanding of the dynamics and mechanisms of proton transfer reactions, which are fundamental in various chemical and biological processes (Al-Ahmary, Habeeb, & Alsolmy, 2013).

Mechanism of Action

Keep in mind that specific studies on (5-Aminopyridin-3-yl)methanol are scarce, so some details remain speculative. Researchers would need to conduct further investigations to validate these hypotheses and provide more precise information . If you have any additional questions or need further clarification, feel free to ask! 😊

Safety and Hazards

“(5-Aminopyridin-3-yl)methanol” is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on “(5-Aminopyridin-3-yl)methanol” and other aminopyridines could include the development of more efficient synthetic methods, the exploration of their complexation with different metals, and the investigation of their biological activities . The goal would be to develop newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

(5-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQMHEDPXLDUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652164
Record name (5-Aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443649-18-1
Record name (5-Aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-aminopyridin-3-yl)methanol
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Synthesis routes and methods

Procedure details

5-Amino-nicotinic acid methyl ester (5.7 g, 30.2 mmol) was dissolved in THF (150 ml) and LiAlH4 (1M in THF solution 133 ml, 133 mmol) added slowly at 0° C. The reaction mixture was stirred at room temperature for 21 h. The reaction mixture was quenched and acidified to pH 3 using dilute HCl, and basified (pH 8) using solid Na2CO3. Solvents were removed under reduced pressure. The residue was filtered through silica gel using 20% MeOH/DCM yielding the product 3.8 g, (100%) with LCMS purity 97%, m/z 125 [M++H]+, by ELS.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two

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